(E)-N'-benzylidene-2-(4-nitrophenyl)acetohydrazide
Description
(E)-N'-Benzylidene-2-(4-nitrophenyl)acetohydrazide is a Schiff base derivative belonging to the hydrazone class, characterized by a benzylidene group attached to an acetohydrazide backbone with a 4-nitrophenyl substituent. Hydrazones are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties . This article compares this compound with structurally analogous hydrazones, focusing on substituent-driven variations in bioactivity, synthesis, and mechanistic profiles.
Structure
3D Structure
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-2-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-15(17-16-11-13-4-2-1-3-5-13)10-12-6-8-14(9-7-12)18(20)21/h1-9,11H,10H2,(H,17,19)/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEYUWAEVJDNQP-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that 4-nitrophenol, a component of the compound, has been studied for its interaction with α-glucosidase α-glucosidase is an enzyme involved in the breakdown of complex carbohydrates
Mode of Action
4-nitrophenol, a component of the compound, is known to be reduced by nanostructured materials in a benchmark reaction. This suggests that the compound could potentially interact with its targets through a reduction mechanism, but more research is needed to confirm this.
Biochemical Pathways
The reduction of 4-nitrophenol, a component of the compound, is a well-studied reaction. This reaction could potentially affect various biochemical pathways, particularly those involving reduction reactions. More research is needed to identify the specific pathways affected by this compound.
Pharmacokinetics
A study on p-nitrophenyl hydrazones, a class of compounds similar to the one , discusses their pharmacokinetics. The study suggests that these compounds have good drug-like properties and are metabolically stable.
Result of Action
It’s known that 4-nitrophenol, a component of the compound, can quench the fluorescence of silicon nanoparticles. This suggests that the compound could potentially have a similar effect on cellular fluorescence, but more research is needed to confirm this.
Action Environment
It’s known that the reduction of 4-nitrophenol, a component of the compound, can be affected by various parameters, such as the size and structure of the catalyst, the structural chemistry of the active nanoparticles, and the functions of diffusion. These factors could potentially influence the action of the compound, but more research is needed to confirm this.
Biological Activity
(E)-N'-benzylidene-2-(4-nitrophenyl)acetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.
Structure and Synthesis
The compound features a benzylidene moiety linked to an acetohydrazide, with a nitrophenyl substituent that enhances its biological activity. The synthesis typically involves the condensation reaction between 4-nitrobenzaldehyde and acetohydrazide, often yielding high purity and yield percentages.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Exhibits significant inhibitory effects against various bacterial strains.
- Anticancer Properties : Demonstrates cytotoxic effects on multiple cancer cell lines.
- Antioxidant Activity : Exhibits potential in scavenging free radicals.
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against common pathogens are summarized in the table below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
| Bacillus subtilis | 10 |
These results suggest that the compound can be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits potent anticancer activity. The following table summarizes the cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | 0.77 |
| MCF-7 (breast cancer) | 1.5 |
| A549 (lung cancer) | 2.0 |
| HeLa (cervical cancer) | 1.2 |
The low IC50 values indicate strong antiproliferative effects, particularly against HepG2 cells, suggesting a selective action that warrants further investigation into its mechanism of action.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Studies suggest that it may inhibit key enzymes involved in cellular proliferation and survival pathways.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may bind to enzymes critical for cancer cell metabolism.
- Induction of Apoptosis : Evidence suggests it could trigger programmed cell death in malignant cells.
- Free Radical Scavenging : Its antioxidant properties may contribute to reducing oxidative stress in cells.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of various hydrazone derivatives, including this compound, against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial growth compared to control samples, supporting its use as a potential therapeutic agent. -
Case Study on Anticancer Properties :
In vivo experiments involving zebrafish embryos demonstrated that the compound exhibited low toxicity while effectively inhibiting tumor growth in xenograft models. This dual action highlights its potential as both an anticancer and safe therapeutic option.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Hydrazone derivatives, including (E)-N'-benzylidene-2-(4-nitrophenyl)acetohydrazide, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. A study demonstrated that specific hydrazone derivatives showed higher antimicrobial efficacy compared to standard antibiotics like kanamycin and gentamicin .
Anticancer Potential
The compound has also been evaluated for its potential anticancer properties. Hydrazones are known to interact with various biological targets, making them promising candidates for cancer therapeutics. For instance, derivatives of hydrazones have shown inhibitory effects on cancer cell proliferation in vitro, suggesting their potential role as chemotherapeutic agents .
Anti-inflammatory and Analgesic Effects
In addition to antimicrobial and anticancer activities, hydrazone derivatives have been reported to possess anti-inflammatory and analgesic properties. The presence of the nitro group in this compound enhances its bioactivity, making it a candidate for further exploration in pain management therapies .
Material Science
Synthesis of Functional Materials
The compound serves as a building block for synthesizing more complex organic materials. Its reactive functional groups allow it to participate in various chemical reactions, leading to the development of new polymers and coatings with enhanced properties. For example, modifications of the hydrazone structure can yield materials with improved thermal stability and mechanical strength .
Biological Research
Biological Activity Studies
Numerous studies have focused on the biological activities of hydrazones, including their effects on enzyme inhibition. The urease inhibitory activity of certain derivatives has been investigated, revealing promising results that position these compounds as potential leads for developing treatments for conditions like peptic ulcers .
- Antimicrobial Efficacy Study
- Anticancer Research
- Material Development
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-nitrophenyl group facilitates electrophilic aromatic substitution (EAS) at activated positions. The nitro group's -M effect directs incoming nucleophiles to specific positions:
Key observation: Substitution reactions often proceed via intermediates stabilized by the nitro group's electron-withdrawing effect, enabling efficient heterocycle synthesis.
Condensation Reactions
The hydrazone moiety reacts with aldehydes/ketones to form extended conjugated systems:
Example reaction
(E)-N'-benzylidene-2-(4-nitrophenyl)acetohydrazide + salicylaldehyde
→ Iminochromene derivatives (e.g., 127)
Conditions : Ethanol, piperidine catalyst, reflux
Table 1: Condensation outcomes with different carbonyl compounds
| Carbonyl Compound | Product Class | Yield Range | Application |
|---|---|---|---|
| 2-Chloroquinoline-3-carbaldehyde | 1,2-Diazepines (117a,b) | 68-72% | Anticancer lead compounds |
| 1-Phenyl-3-(thiophen-2-yl)-pyrazole4-carboxaldehyde | N-condensation products (129) | 81% | Fluorescent probes |
Cyclization Reactions
Intramolecular cyclizations dominate under acidic or basic conditions:
Key pathways :
-
Hydrazone-directed cyclization
Reagents: POCl₃, DMF
Product: Chloropyridazone derivatives (114)
Mechanism: Vilsmeier-Haack type activation -
Nitrile participation
Reagents: Hydrazine hydrate
Product: Aminopyrazole derivatives (115)
Table 2: Cyclization outcomes
| Starting Material | Conditions | Ring System Formed | Biological Activity |
|---|---|---|---|
| N'-quinolinyl derivative | Ethanol reflux | 1,2-Diazepine | Antimicrobial |
| Nitroethene adduct | Ambient temperature | Functionalized chromene | Antioxidant |
Oxidation/Reduction Pathways
While direct reduction of the nitro group isn't explicitly documented for this compound, analogous systems show:
Theoretical reduction pathway
Potential application: Generate amine intermediates for coupling reactions.
Oxidation susceptibility :
The hydrazone linkage oxidizes to azines under strong oxidizing conditions (e.g., KMnO₄/H⁺), though experimental validation remains pending for this specific derivative.
Multicomponent Reactions (MCRs)
The compound participates in Groebke-Blackburn-Bienaymé type MCRs:
Representative process :
Advantage : Single-step assembly of complex architectures with ≥73% isolated yields.
Stability and Degradation
Critical stability considerations:
-
pH sensitivity : Hydrazone cleavage occurs below pH 3 (HCl) or above pH 10 (NaOH)
-
Thermal limit : Stable ≤160°C (DSC data)
-
Photoreactivity : Nitro group promotes π→π* transitions requiring amber glass storage
Comparison with Similar Compounds
Anticholinesterase Activity
Key comparisons include:
Table 1: Anticholinesterase Activity of Selected Hydrazones
| Compound | Substituents | IC₅₀ (AChE) | Reference Drug Comparison | Evidence ID |
|---|---|---|---|---|
| Compound 206 | 4-hydroxyphenyl | 29.5 µM | Less potent than galantamine | |
| Galantamine | - | 1.8 µM | - |
Anticancer Activity
Hydrazones often target signaling pathways like PI3K/Akt. Notable examples:
- N′-benzylidene-2-[(4-(4-methoxyphenyl)pyrimidin-2-yl)thio]acetohydrazide : Inhibited Akt (IC₅₀ = 0.50 µg/mL) in rat fibroblasts .
- (E)-N'-(anthracen-9-ylmethylene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide : Showed antiproliferative activity (IC₅₀ = 7.34 µM) in prostate cancer cells .
- Target Compound : The 4-nitro group may enhance apoptosis induction but reduce solubility, limiting bioavailability.
Table 2: Anticancer Activity of Hydrazones
| Compound | Target Pathway/Mechanism | IC₅₀/Activity | Evidence ID |
|---|---|---|---|
| 4-Methoxyphenyl derivative | Akt inhibition | 0.50 µg/mL | |
| Anthracenyl derivative | EGFR/PI3K/Akt suppression | 7.34 µM |
Anti-Inflammatory and Analgesic Effects
Schiff bases with benzylidene groups show promise in suppressing TNF-α and MAPK pathways:
Antimicrobial and Antioxidant Activity
- Coumarin-containing analogs (e.g., N′-benzylidene-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide): Demonstrated antioxidant activity due to the chromenone ring .
- Triazolylthio derivatives: Showed selective cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells .
- Target Compound : The lack of a coumarin moiety may reduce antioxidant efficacy, but the nitro group could enhance antimicrobial activity via electrophilic interactions.
Table 3: Antimicrobial and Antioxidant Profiles
| Compound | Activity | Key Feature | Evidence ID |
|---|---|---|---|
| Coumarin derivative | Antioxidant (DPPH assay) | Chromenone ring | |
| Triazolylthio derivative | Antimelanoma (IC₅₀ = 6.10 µM) | Heterocyclic thioether |
Enzyme Inhibition
Structural Modifications in Analogues :
Preparation Methods
Acid-Catalyzed Solvent-Based Synthesis
The most widely reported method involves refluxing equimolar quantities of 2-(4-nitrophenyl)acetohydrazide and substituted benzaldehydes in ethanol with catalytic glacial acetic acid. For example:
- Reagents : 2-(4-Nitrophenyl)acetohydrazide (1 mmol), 4-methoxybenzaldehyde (1 mmol), ethanol (30 mL), glacial acetic acid (5 drops).
- Conditions : Reflux at 78°C for 3 hours.
- Workup : Precipitation upon cooling, filtration, and washing with cold ethanol yields the product as a crystalline solid.
- Yield : 75–83%.
This method’s efficacy stems from ethanol’s polarity, which stabilizes the transition state, and acetic acid’s role in protonating the carbonyl oxygen, enhancing electrophilicity.
Solvent-Free Condensation
A greener alternative eliminates organic solvents:
- Procedure : Mechanochemical grinding of 2-(4-nitrophenyl)acetohydrazide and benzaldehyde derivatives at room temperature for 5–10 minutes.
- Yield : 33–57%, lower than solvent-based methods due to reduced reactant mobility.
- Advantages : Faster reaction times (≤10 minutes) and reduced environmental impact.
Advanced Synthetic Strategies
Fragment Growth Coupling
A fragment-based approach reported by utilizes coupling agents for stepwise assembly:
Metal-Templated Synthesis
For coordination chemistry applications, metal complexes are prepared by refluxing the hydrazone with transition metal salts:
- Example : Cu(II) complex synthesis using CuCl₂·2H₂O in ethanol-triethylamine.
- Conditions : 3-hour reflux, yielding octahedral complexes confirmed by UV-Vis and ESR spectroscopy.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
- Key Bands :
Comparative Analysis of Methods
| Method | Yield (%) | Time | Purity | Scalability |
|---|---|---|---|---|
| Solvent-based (acid) | 75–83 | 3 hours | High | Industrial |
| Solvent-free | 33–57 | 10 minutes | Moderate | Lab-scale |
| Fragment growth (EDCI) | 68–72 | 6 hours | High | Research |
| Metal-templated | 60–65 | 3 hours | Moderate | Niche |
Key Observations :
- Solvent-based methods remain the gold standard for yield and purity.
- Solvent-free synthesis is optimal for rapid, small-scale production.
- Fragment growth enables functionalization for drug design but requires costly reagents.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (E)-N'-benzylidene-2-(4-nitrophenyl)acetohydrazide, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via condensation of 2-(4-nitrophenyl)acetohydrazide with benzaldehyde derivatives under reflux in ethanol or methanol. Catalytic acetic acid is added to accelerate hydrazone formation. For example, (E)-N'-benzylidene-2-(4-formylphenoxy)acetohydrazide was obtained in 87–90% yield using ethanol reflux for 15 hours .
- Key Variables :
- Solvent polarity (ethanol vs. methanol) affects reaction kinetics.
- Temperature (reflux vs. room temperature) impacts imine bond formation.
- Acid catalysis (e.g., acetic acid) enhances nucleophilic attack efficiency.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- IR Spectroscopy : Confirms C=N (1600–1650 cm⁻¹) and NO₂ (1520 cm⁻¹) stretches .
- NMR : ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm) and hydrazide NH (δ 10–11 ppm). ¹³C NMR verifies carbonyl (C=O, ~170 ppm) and imine (C=N, ~150 ppm) groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 418.41 for similar hydrazides) confirm molecular weight .
Q. How does the nitro group at the 4-position influence the compound’s electronic properties and reactivity?
- Analysis :
- The electron-withdrawing nitro group enhances electrophilicity at the acetohydrazide moiety, facilitating nucleophilic substitution or redox reactions.
- UV-Vis studies show strong absorption bands at ~350 nm due to π→π* transitions in the nitrophenyl-hydrazone system .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for hydrazide derivatives?
- Case Study : In anticholinesterase assays, substituent position significantly affects activity. For example, para-hydroxyl substitution (IC₅₀ = 29.5 µM) improved AChE inhibition vs. unsubstituted analogs (IC₅₀ > 100 µM) .
- Methodology :
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-donating vs. withdrawing groups).
- Dose-Response Curves : Validate activity thresholds using standardized assays (e.g., Ellman’s method for cholinesterase inhibition) .
Q. How can computational modeling predict binding modes of this compound with biological targets?
- Approach :
- Molecular Docking : Use Schrödinger Suite or AutoDock to simulate interactions with enzyme active sites (e.g., acetylcholinesterase).
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- Example : Similar hydrazides showed π-π stacking with Trp86 in AChE and hydrogen bonding with catalytic triad residues .
Q. What experimental designs optimize stability under varying pH and temperature conditions?
- Methodology :
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., stability up to 200°C) .
- pH Stability Studies : Use buffer solutions (pH 1–13) and HPLC to monitor degradation products.
- Data : Hydrazones are stable in neutral pH but hydrolyze in strongly acidic/basic conditions, forming carboxylic acids and amines .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
